Sodium borodeuteride

Catalog No.
S742761
CAS No.
15681-89-7
M.F
BH4Na
M. Wt
41.86 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium borodeuteride

CAS Number

15681-89-7

Product Name

Sodium borodeuteride

IUPAC Name

sodium;tetradeuterioboranuide

Molecular Formula

BH4Na

Molecular Weight

41.86 g/mol

InChI

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4;

InChI Key

YOQDYZUWIQVZSF-XWFVQAFUSA-N

SMILES

[BH4-].[Na+]

Synonyms

Sodium Borodeuteride; Sodium Tetrahydro-d4-borate; Sodium Tetradeuterioborate; Sodium Tetradeuteroborate; Sodium Tetrahydroborate-d4;

Canonical SMILES

[BH4-].[Na+]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Na+]

Isotope Labeling and Tracing

Sodium borodeuteride is a key reagent for introducing deuterium (²H) atoms into organic molecules. This process, known as deuteration, is crucial for studying various biological and chemical processes.

  • Mechanism

    During a reaction, the four deuterium atoms in NaBD₄ can replace hydrogen atoms (¹H) in the target molecule. This substitution allows scientists to track the molecule's pathway and interactions within complex systems, such as metabolic pathways in living organisms .

  • Applications

    Deuterium labeling with NaBD₄ has diverse applications in fields like:

    • Drug discovery: Studying the metabolism and efficacy of drug candidates .
    • Protein analysis: Understanding protein structure, function, and interactions .
    • Material science: Investigating the properties and behavior of materials at the atomic level .

Selective Reduction Reactions

Sodium borodeuteride acts as a powerful reducing agent in organic synthesis. It readily reacts with various functional groups, particularly carbonyls (C=O), to convert them to corresponding alcohols (C-OH).

  • Mechanism

    NaBD₄ donates a hydride ion (H⁻) to the carbonyl group, breaking the double bond and forming an alcohol. This reduction is often selective, meaning it can target specific functional groups while leaving others unaffected .

  • Applications

    The selective reduction capabilities of NaBD₄ make it indispensable for synthesizing various organic compounds, including:

    • Pharmaceuticals: Drugs and drug intermediates .
    • Fine chemicals: Building blocks for further chemical modifications .
    • Polymers: Modifying polymer properties for specific applications .

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (89.13%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (10.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

15681-89-7

Dates

Modify: 2023-08-15

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